

Literature review on dicaffeoylquinic acids' pharmacological profiles

Author: BenchChem Technical Support Team. Date: December 2025

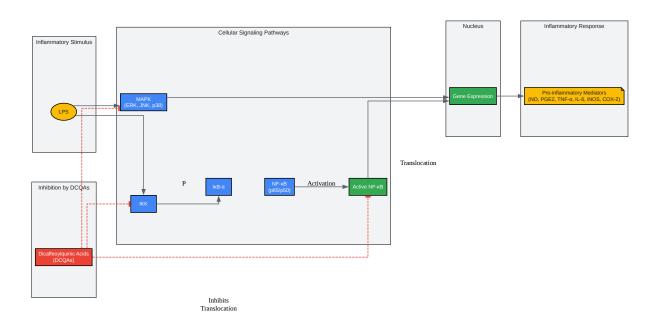
Compound of Interest		
Compound Name:	4,5-Dicaffeoylquinic acid	
Cat. No.:	B3423847	Get Quote

An In-depth Technical Guide to the Pharmacological Profiles of Dicaffeoylquinic Acids

Introduction

Dicaffeoylquinic acids (DCQAs) are a class of polyphenolic compounds formed by the esterification of quinic acid with two caffeic acid moieties.[1][2] These phytochemicals are prevalent in various medicinal plants, including Echinacea species, llex kudingcha, and Ligularia fischeri, as well as in dietary sources like coffee.[3][4][5][6] DCQAs exist in several isomeric forms, with 1,3-, 3,4-, 3,5-, and 4,5-DCQA being the most commonly studied.[1] Extensive research has highlighted their significant therapeutic potential, demonstrating a wide range of pharmacological effects, including antioxidant, anti-inflammatory, neuroprotective, antiviral, and hypoglycemic activities.[3][7] This guide provides a comprehensive review of the pharmacological profiles of DCQAs, detailing their mechanisms of action, summarizing quantitative data, outlining experimental protocols, and visualizing key cellular pathways.

Anti-inflammatory Activity


DCQAs exert potent anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[4] Their mechanisms primarily involve the inhibition of the Nuclear Factor-kappa B (NF-kB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[4][8]

Mechanism of Action

In response to inflammatory stimuli like lipopolysaccharide (LPS), DCQAs have been shown to suppress the phosphorylation and subsequent degradation of IκB-α, an inhibitor of NF-κB.[8] This action prevents the nuclear translocation of the NF-κB p65 subunit, thereby downregulating the expression of NF-κB target genes, including those for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][8] Consequently, the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) is significantly reduced.[4][9]

Furthermore, DCQAs inhibit the phosphorylation of key MAPK proteins, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK.[4][8] By targeting these pathways, DCQAs effectively decrease the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF- α), interleukin-6 (IL-6), and interleukin-1 β (IL-1 β).[4] Some isomers, such as 3,5-DCQA, have also been found to reduce the phosphorylation of STAT3, a downstream target of IL-6 signaling.[1]

Click to download full resolution via product page

Anti-inflammatory signaling pathway of DCQAs.

Quantitative Data: Anti-inflammatory Activity

DCQA Isomer	Assay/Model	Endpoint	Result (IC50 or Dose)	Reference
1,3-DCQA	Various in vitro assays	Anti- inflammatory effect	5–50 μΜ	[1]
3,4-DCQA	Various in vitro assays	Anti- inflammatory effect	6–20 μΜ	[1]
3,5-DCQA	Various in vitro assays	Anti- inflammatory effect	5.1–21 μM	[1]
4,5-DCQA	Various in vitro assays	Anti- inflammatory effect	5.6–15 μM	[1]
4,5-DCQA	Carrageenan- induced rat paw edema	Edema suppression	5, 10, 20 mg/kg (oral)	[9]

Experimental Protocols

In Vitro Anti-inflammatory Assay in RAW264.7 Macrophages

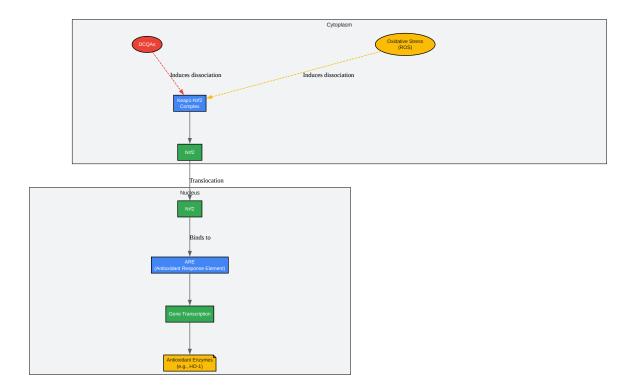
- Cell Culture: RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
- Pre-treatment and Stimulation: Cells are pre-treated with various concentrations of a DCQA isomer (e.g., 2.5 to 40 μM) for 1 hour.[8] Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 50 ng/mL).[8]
- Nitric Oxide (NO) Measurement: After 24 hours of LPS stimulation, the concentration of nitrite (a stable product of NO) in the culture medium is quantified using the Griess reagent.
 A standard curve is generated using sodium nitrite.[8]

- PGE2 and Cytokine Measurement: The levels of PGE2, TNF-α, and IL-6 in the supernatant are measured using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.[8]
- Western Blot Analysis: To analyze protein expression, cells are lysed after stimulation.
 Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against iNOS, COX-2, phospho-IκB-α, phospho-ERK, phospho-JNK, and phospho-p38. After incubation with HRP-conjugated secondary antibodies, bands are visualized using an enhanced chemiluminescence (ECL) detection system.[8]

In Vivo Carrageenan-Induced Paw Edema in Rats

- Animal Model: Male Sprague-Dawley rats (200–220 g) are used.[8]
- Drug Administration: Rats are randomly divided into groups. DCQAs (e.g., 5, 10, 20 mg/kg) or a reference drug (e.g., diclofenac sodium, 10 mg/kg) are administered orally. The control group receives normal saline.[8][9]
- Induction of Edema: One hour after drug administration, 1% carrageenan solution is injected into the sub-plantar region of the right hind paw to induce localized edema.
- Measurement of Paw Volume: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection. The percentage of edema inhibition is calculated.
- Tissue Analysis: After the experiment, the paw tissue is collected for Western blot or immunohistochemical analysis of inflammatory markers like iNOS, COX-2, and TNF-α.[9]

Antioxidant Activity


DCQAs are potent antioxidants that can neutralize free radicals and modulate endogenous antioxidant defense systems. Their activity is attributed to the presence of catechol groups in their structure, which act as hydrogen donors.[10]

Mechanism of Action

The primary antioxidant mechanisms of DCQAs include:

- Direct Radical Scavenging: DCQAs can directly scavenge various reactive oxygen species
 (ROS), such as hydroxyl and superoxide radicals.[10] This activity is commonly measured
 using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline6-sulfonic acid)) assays.[6][10]
- Activation of the Nrf2/Keap1 Pathway: DCQAs can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][7] Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm. In the presence of oxidative stress or activators like DCQAs, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This initiates the transcription of various cytoprotective genes, including heme oxygenase-1 (HO-1), enhancing the cell's ability to combat oxidative stress.[3][11]

Click to download full resolution via product page

Antioxidant Nrf2/Keap1 pathway activation by DCQAs.

Quantitative Data: Antioxidant Activity

| DCQA Isomer | Assay | Result (IC50 or equivalent) | Reference | | :--- | :--

Experimental Protocols

DPPH Radical Scavenging Assay

- Reagent Preparation: A stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical solution is prepared in methanol.
- Reaction: A solution of the DCQA sample at various concentrations is mixed with the DPPH solution. The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
- Measurement: The absorbance of the solution is measured at approximately 517 nm using a spectrophotometer. The decrease in absorbance indicates the radical scavenging activity.
- Calculation: The percentage of scavenging activity is calculated, and the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined.

ABTS Radical Cation Scavenging Assay

- Reagent Preparation: The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM
 ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in
 the dark at room temperature for 12-16 hours. The ABTS•+ solution is then diluted with
 ethanol or water to an absorbance of 0.700 ± 0.02 at 734 nm.[13]
- Reaction: The DCQA sample is added to the diluted ABTS•+ solution.[13]

- Measurement: The absorbance is read at 734 nm after a set incubation time (e.g., 6 minutes).[13]
- Calculation: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant activity of the sample to that of Trolox, a water-soluble vitamin E analog.

Neuroprotective Activity

Oxidative stress is a key contributor to the pathology of neurodegenerative diseases.[14] DCQAs have demonstrated significant neuroprotective effects by mitigating oxidative damage in neuronal cells.[3][14]

Mechanism of Action

Studies using neuronal cell lines like SH-SY5Y have shown that DCQAs can protect against cell death induced by oxidative stressors such as hydrogen peroxide (H2O2).[14] The protective mechanism of 3,5-DCQA involves attenuating H2O2-induced neuronal death, reducing the activation of caspase-3 (a key executioner enzyme in apoptosis), and restoring depleted levels of intracellular glutathione (GSH), a critical endogenous antioxidant.[14] Furthermore, in animal models of stress-induced depression, DCQAs have been shown to reduce depressive behaviors and memory loss by inhibiting monoamine oxidase (MAO) A and B activity, which in turn reduces ROS production and protects against neuronal atrophy.[15]

Quantitative Data: Neuroprotective Activity

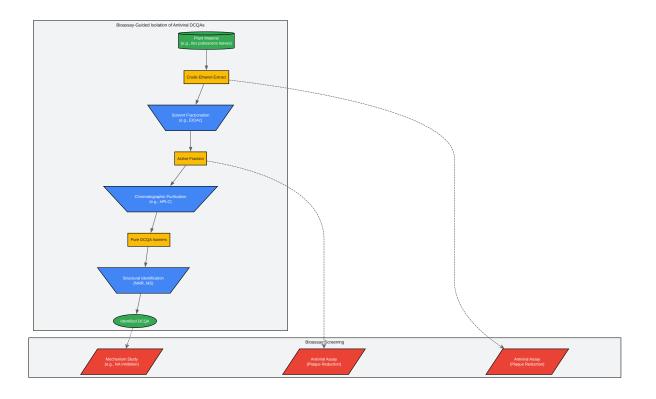
Data for neuroprotective activity is often presented descriptively rather than with IC50 values.

DCQA Isomer	Model	Effect	Reference
3,5-DCQA	H2O2-induced SH- SY5Y cells	Attenuated neuronal death and caspase-3 activation	[14]
3,5-DCQA	H2O2-induced SH- SY5Y cells	Restored intracellular glutathione depletion	[14]
3,4-DCQA & 3,5- DCQA	Corticosterone-treated mice	Reduced depressive behaviors and memory loss	[15]
3,4-DCQA & 3,5- DCQA	Neurons and astrocytes	Inhibited MAO-A and MAO-B activity, reducing ROS	[15]

Experimental Protocols

Neuroprotection Assay in SH-SY5Y Cells

- Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium.
- Pre-treatment and Induction of Damage: Cells are pre-treated with 3,5-DCQA for a specific duration before being exposed to a neurotoxic concentration of hydrogen peroxide (H2O2) to induce oxidative stress and cell death.[14]
- Cell Viability Assay: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The reduction of MTT to formazan by viable cells is measured spectrophotometrically.
- Caspase-3 Activity Assay: Caspase-3 activity is measured using a colorimetric or fluorometric assay kit. Cell lysates are incubated with a caspase-3-specific substrate (e.g., Ac-DEVD-pNA), and the resulting signal is quantified.[14]
- Intracellular Glutathione (GSH) Measurement: The level of intracellular GSH is determined using a commercially available kit, often based on the reaction of GSH with a specific dye.
 [14]


Antiviral Activity

DCQAs have shown promising activity against a range of viruses, including Respiratory Syncytial Virus (RSV), Human Immunodeficiency Virus (HIV-1), Enterovirus A-71 (EV-A71), and influenza A virus.[16][17][18][19] Their mechanisms of action are often virus-specific.

Mechanism of Action

- Anti-RSV Activity: 3,4-DCQA and 3,5-DCQA exert their anti-RSV effects by inhibiting viruscell fusion during the early stages of infection and cell-to-cell fusion at the end of the replication cycle.[16]
- Anti-HIV Activity: DCQAs are selective inhibitors of HIV-1 integrase, an essential enzyme for the integration of the viral genome into the host cell's DNA. This activity is distinct from that of reverse transcriptase inhibitors.[17]
- Anti-EV-A71 Activity: 3,4-DCQA targets EV-A71 particles directly, disrupting the attachment of the virus to host cells by interfering with the interaction between the virus and its heparan sulfate receptor.[18]
- Anti-Influenza Activity: Several DCQA isomers inhibit the neuraminidase (NA) enzyme of the influenza A virus, which is crucial for the release of new virions from infected cells.[19]

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

• 1. Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

- 2. ohsu.edu [ohsu.edu]
- 3. Frontiers | Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases [frontiersin.org]
- 4. Anti-inflammatory effects of dicaffeoylquinic acids from Ilex kudingcha on lipopolysaccharide-treated RAW264.7 macrophages and potential mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Potential Mechanisms Involved in the Protective Effect of Dicaffeoylquinic Acids from Artemisia annua L. Leaves against Diabetes and Its Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Study of Antioxidant Activity of Some Medicinal Plants Having High Content of Caffeic Acid Derivatives PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neuroprotective effects of 3,5-dicaffeoylquinic acid on hydrogen peroxide-induced cell death in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Antiviral activity and mode of action of caffeoylquinic acids from Schefflera heptaphylla (L.) Frodin PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. 3,4-Dicaffeoylquinic Acid from the Medicinal Plant Ilex kaushue Disrupts the Interaction Between the Five-Fold Axis of Enterovirus A-71 and the Heparan Sulfate Receptor PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bioassay guided isolation of caffeoylquinic acids from the leaves of Ilex pubescens Hook. et Arn. and investigation of their anti-influenza mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Literature review on dicaffeoylquinic acids' pharmacological profiles]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3423847#literature-review-on-dicaffeoylquinic-acids-pharmacological-profiles]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com